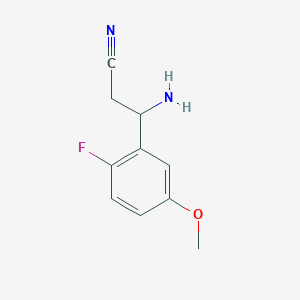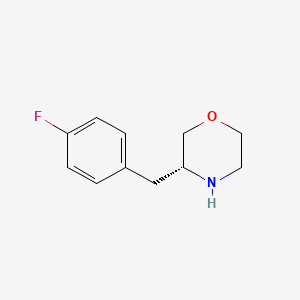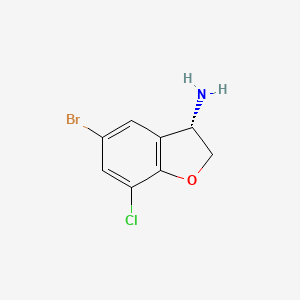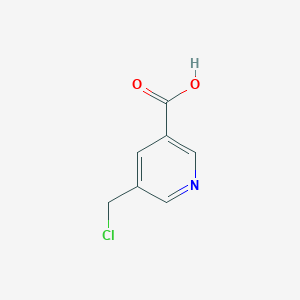
5-(Chloromethyl)nicotinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a chloromethyl group attached to the fifth position of the pyridine ring. Nicotinic acid and its derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)nicotinic acid can be synthesized through several methods. One common approach involves the chloromethylation of nicotinic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require heating to facilitate the formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including 5-(Chloromethyl)nicotinic acid, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate under mild conditions.
Major Products
Oxidation: 5-Carboxymethyl nicotinic acid.
Reduction: 5-Methyl nicotinic acid.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)nicotinic acid involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activity or receptor function, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-(Chloromethyl)nicotinic acid: Similar structure but with the chloromethyl group at the sixth position.
Nicotinic acid (Niacin): Lacks the chloromethyl group.
Isonicotinic acid: The carboxylic acid group is at the fourth position instead of the third.
Uniqueness
5-(Chloromethyl)nicotinic acid is unique due to the presence of the chloromethyl group at the fifth position, which imparts distinct chemical reactivity and biological activity compared to other nicotinic acid derivatives .
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
5-(chloromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,2H2,(H,10,11) |
Clave InChI |
MQBJBQRKAWHFJF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(=O)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


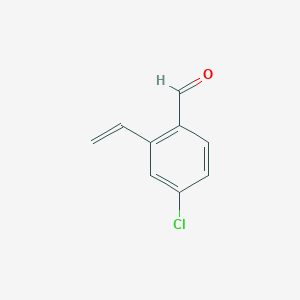





![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
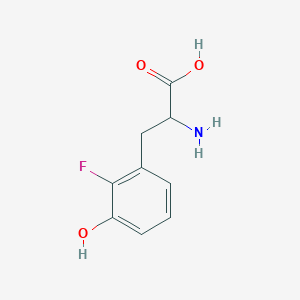
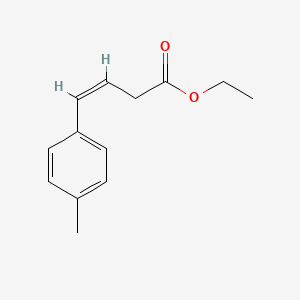
![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
